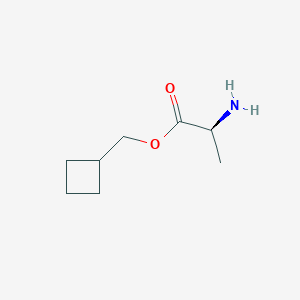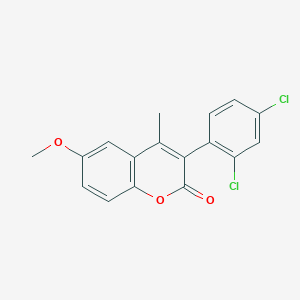
3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one
Übersicht
Beschreibung
3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one, also known as DMC, is a synthetic compound that belongs to the class of flavonoids. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 351.19 g/mol. DMC has been extensively studied for its potential applications in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and survival. Specifically, 3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting this enzyme, 3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one may prevent cancer cells from dividing and multiplying.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one has been shown to have a variety of other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory activity, which may make it useful for treating conditions such as arthritis and other inflammatory diseases. 3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one has also been shown to have antioxidant activity, which may help to protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one in lab experiments is its high purity and stability. 3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one is a synthetic compound that can be easily synthesized in large quantities with high purity, making it ideal for use in scientific research. However, one of the limitations of using 3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one is that it may not be suitable for certain types of experiments, such as those that require the use of living organisms or complex biological systems.
Zukünftige Richtungen
There are many potential future directions for research on 3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one. One area of interest is in the development of new cancer treatments that are based on 3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one or similar compounds. Another area of interest is in the development of new anti-inflammatory drugs that are based on 3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one. Additionally, further research is needed to fully understand the mechanism of action of 3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one and to determine its safety and efficacy in humans.
Conclusion:
In conclusion, 3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one is a synthetic compound that has shown great potential for use in scientific research. It has been shown to have potent anti-cancer activity, as well as a variety of other biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are many potential future directions for research on 3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one that could lead to the development of new treatments for cancer, inflammation, and other diseases.
Wissenschaftliche Forschungsanwendungen
3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has been suggested that 3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one may work by inhibiting the growth and proliferation of cancer cells, as well as inducing apoptosis (programmed cell death) in cancer cells.
Eigenschaften
IUPAC Name |
3-(2,4-dichlorophenyl)-6-methoxy-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2O3/c1-9-13-8-11(21-2)4-6-15(13)22-17(20)16(9)12-5-3-10(18)7-14(12)19/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJXXOSIMPZJNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



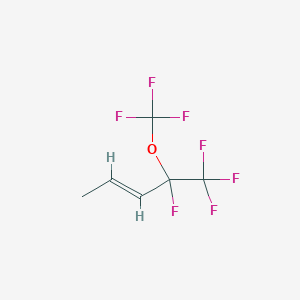







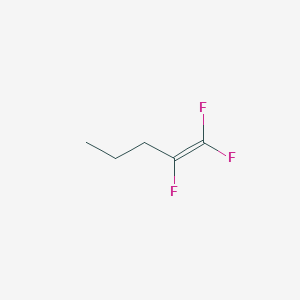
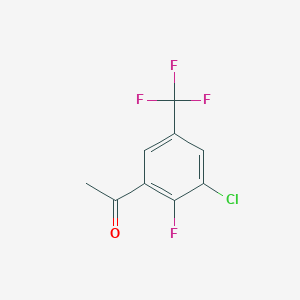
![2-[3-chloro-2-fluoro-6-(trifluoromethyl)phenyl]acetic Acid](/img/structure/B3041160.png)

![2,2,3,3,4,4,5,5,5-Nonafluoro-1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]pentan-1-one](/img/structure/B3041165.png)
